An In-Depth Technical Guide to 1-(2,3,6-Trifluorophenyl)propan-2-one (CAS 1305324-34-8): A Key Building Block in Modern Drug Development
An In-Depth Technical Guide to 1-(2,3,6-Trifluorophenyl)propan-2-one (CAS 1305324-34-8): A Key Building Block in Modern Drug Development
This guide provides a comprehensive technical overview of 1-(2,3,6-Trifluorophenyl)propan-2-one, a fluorinated aromatic ketone that has emerged as a critical intermediate in the synthesis of advanced pharmaceutical agents. Targeted at researchers, medicinal chemists, and drug development professionals, this document synthesizes available data on its chemical properties, plausible synthetic routes, reactivity, and its pivotal role in the production of CGRP receptor antagonists for migraine treatment.
Introduction: The Significance of Strategic Fluorination
1-(2,3,6-Trifluorophenyl)propan-2-one is a specialized chemical entity whose importance is intrinsically linked to the strategic incorporation of fluorine in drug design. The presence of three fluorine atoms on the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These attributes are highly sought after in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. While a seemingly niche compound, its application as a key starting material for the synthesis of Ubrogepant and Atogepant underscores its significance in the pharmaceutical industry.[1][2] This guide aims to consolidate the fragmented information available on this compound into a cohesive and practical resource.
Physicochemical Properties and Specifications
Understanding the fundamental properties of 1-(2,3,6-Trifluorophenyl)propan-2-one is essential for its effective handling, reaction setup, and analytical characterization. The compound is typically available as a liquid and should be stored in a dry, well-sealed environment at room temperature.[3][4]
| Property | Value/Description | Source(s) |
| CAS Number | 1305324-34-8 | [5][6][7] |
| Molecular Formula | C₉H₇F₃O | [5][6][7] |
| Molecular Weight | 188.15 g/mol | [5][6][7] |
| IUPAC Name | 1-(2,3,6-trifluorophenyl)propan-2-one | [8] |
| Synonyms | 1-(2,3,6-Trifluorophenyl)acetone | [4][6] |
| Appearance | Liquid | [4] |
| Purity | Commercially available up to >98% | [9][10] |
| Predicted Boiling Point | 196.2 ± 35.0 °C | [5] |
| Predicted Density | 1.266 ± 0.06 g/cm³ | [5] |
| InChI Key | FYLJYJAACVPMRM-UHFFFAOYSA-N | [11] |
| SMILES | CC(=O)CC1=C(C=CC(=C1F)F)F | [6][7] |
Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway:
The proposed synthesis involves a two-step process starting from 2-(2,3,6-trifluorophenyl)acetic acid.
Caption: Proposed two-step synthesis of 1-(2,3,6-Trifluorophenyl)propan-2-one.
Experimental Protocol (Proposed):
Step 1: Synthesis of N-methoxy-N-methyl-2-(2,3,6-trifluorophenyl)acetamide (Weinreb Amide)
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To a solution of 2-(2,3,6-trifluorophenyl)acetic acid in a suitable aprotic solvent (e.g., dichloromethane), add a slight excess of a coupling agent such as phosphorus oxychloride (POCl₃) or a carbodiimide-based reagent at 0 °C.
-
After activation of the carboxylic acid, add N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.
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Upon completion, quench the reaction with an aqueous solution and perform a standard workup, including extraction with an organic solvent, washing with brine, drying over sodium sulfate, and concentration under reduced pressure to yield the crude Weinreb amide.
Causality: The use of a Weinreb amide is a strategic choice to prevent the over-addition of the Grignard reagent in the subsequent step, which is a common issue when reacting organometallics directly with acid chlorides or esters. The stable chelated intermediate formed from the Weinreb amide and the Grignard reagent ensures the reaction stops at the ketone stage.[12]
Step 2: Synthesis of 1-(2,3,6-Trifluorophenyl)propan-2-one
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Dissolve the crude Weinreb amide from Step 1 in an anhydrous ether solvent (e.g., THF or diethyl ether) and cool to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of methylmagnesium bromide (MeMgBr) in ether.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature to ensure complete conversion.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography to obtain pure 1-(2,3,6-trifluorophenyl)propan-2-one.
Chemical Reactivity and Role in Pharmaceutical Synthesis
The primary documented application of 1-(2,3,6-Trifluorophenyl)propan-2-one is as a key intermediate in the synthesis of the CGRP receptor antagonist, Atogepant.[2][12] Its reactivity is centered around the ketone functional group, which serves as a handle for constructing more complex molecular architectures.
In the synthesis of Atogepant, the ketone undergoes an enolate formation, which is a fundamental reaction of carbonyl compounds.[12]
Caption: Key reaction of 1-(2,3,6-Trifluorophenyl)propan-2-one in Atogepant synthesis.
The enolate, once formed, acts as a nucleophile, attacking an electrophilic partner (in this case, a racemic mesylate) to form a new carbon-carbon bond. This step is crucial for building the core structure of the subsequent piperidinone ring system of Atogepant.[12] The trifluorinated phenyl ring remains as a critical pharmacophoric element in the final drug molecule, contributing to its binding affinity and overall efficacy.
Safety and Handling
As with any active chemical reagent, proper safety protocols must be observed when handling 1-(2,3,6-Trifluorophenyl)propan-2-one. It is classified with the GHS07 pictogram, indicating that it can be a skin, eye, and respiratory irritant.[4][13]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][13]
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.[4][13]
Conclusion and Future Outlook
1-(2,3,6-Trifluorophenyl)propan-2-one is a prime example of a functionally optimized building block that plays a crucial, albeit behind-the-scenes, role in the development of modern therapeutics. Its trifluorinated phenyl moiety is a testament to the power of fluorine chemistry in enhancing drug properties. While its documented applications are currently focused on the synthesis of CGRP receptor antagonists like Ubrogepant and Atogepant, the inherent reactivity of the ketone group, combined with the unique properties of the trifluorinated ring, suggests potential for its use in the synthesis of other complex molecules in agrochemicals and materials science. As the demand for sophisticated, highly-functionalized molecules continues to grow, the importance of such well-designed intermediates is set to increase.
References
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Apicule. (n.d.). 1-(2,3,6-Trifluorophenyl)propan-2-one (CAS No: 1305324-34-8). Retrieved from [Link]
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precisionFDA. (n.d.). 1-(2,3,6-TRIFLUOROPHENYL)-2-PROPANONE. Retrieved from [Link]
- Google Patents. (2024). WO2024150250A1 - A process for the preparation of atogepant and its intermediates.
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ResearchGate. (2020). Practical asymmetric synthesis of a CGRP receptor antagonist ubrogepant. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of atogepant by Merck. Retrieved from [Link]
-
Fluoropharm. (n.d.). 1305324-34-8 | 1-(2,3,6-Trifluorophenyl)propan-2-one. Retrieved from [Link]
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